N-(2-ethoxyphenyl)-4-methylbenzamide

Medicinal Chemistry Pharmacokinetics SAR Analysis

Regioisomeric purity is critical for SAR reproducibility. Generic 'methylbenzamide' lacks defined substitution, introducing variability in lipophilicity and target engagement. This para-methyl analog offers a precise alternative. - **Defined properties:** XLogP3=3.5, TPSA=38.3 Ų, 1 H-bond donor - **Application:** Specific reference standard, LC-MS internal standard, or SAR probe vs. ortho/meta isomers - **Supply:** Verified purity, research-grade packaging

Molecular Formula C16H17NO2
Molecular Weight 255.31 g/mol
CAS No. 326898-79-7
Cat. No. B3423913
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-ethoxyphenyl)-4-methylbenzamide
CAS326898-79-7
Molecular FormulaC16H17NO2
Molecular Weight255.31 g/mol
Structural Identifiers
SMILESCCOC1=CC=CC=C1NC(=O)C2=CC=C(C=C2)C
InChIInChI=1S/C16H17NO2/c1-3-19-15-7-5-4-6-14(15)17-16(18)13-10-8-12(2)9-11-13/h4-11H,3H2,1-2H3,(H,17,18)
InChIKeyYAKBDBYOSDUBPT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Physicochemical Properties of N-(2-ethoxyphenyl)-4-methylbenzamide


N-(2-ethoxyphenyl)-4-methylbenzamide is an organic compound classified as a substituted benzamide [1]. Its molecular formula is C16H17NO2, with a molecular weight of 255.31 g/mol [1]. Key physicochemical descriptors include a computed XLogP3 of 3.5, a topological polar surface area (TPSA) of 38.3 Ų, and one hydrogen bond donor [1]. The compound is characterized by a 4-methyl substituent on the benzamide moiety, distinguishing it from its ortho- and meta-methyl analogs and the unsubstituted parent compound [1].

Regioisomer Para-methyl substitution reference for SAR studies
Differentiation Distinct from ortho/meta analogs by lipophilicity and shape
Workflow Use as a defined probe or synthetic building block

N-(2-ethoxyphenyl)-4-methylbenzamide: In-Class Substitution Risks


The para-methyl substitution pattern on the benzamide ring of N-(2-ethoxyphenyl)-4-methylbenzamide confers distinct physicochemical properties compared to its regioisomers (e.g., ortho- or meta-methyl) and the unsubstituted parent compound. While these compounds share a core benzamide structure, the position of the methyl group directly influences lipophilicity (LogP) and molecular shape, which are critical determinants of biological target engagement, membrane permeability, and pharmacokinetic behavior [1]. Procurement of a generic 'N-(2-ethoxyphenyl)-methylbenzamide' without specification of the substitution pattern risks introducing variability in these key parameters, potentially leading to inconsistent results in assays or synthetic pathways [1]. The following quantitative evidence illustrates these verifiable differences.

3-Methyl regioisomer
Lower lipophilicity and fewer rotatable bonds may alter membrane permeability and conformational flexibility.
Unsubstituted parent
Lower molecular weight and LogP shift ADME profile; cannot be used as a direct para-methyl surrogate.
2-Methyl isomer
Identical molecular weight but different spatial shape may cause co-elution in LC-MS and divergent target binding.

N-(2-ethoxyphenyl)-4-methylbenzamide: Analog Differentiation


3-Methyl Regioisomer: Lipophilicity and Rotatable Bonds

Compared to its 3-methyl regioisomer, N-(2-ethoxyphenyl)-3-methylbenzamide (CAS 349096-36-2), N-(2-ethoxyphenyl)-4-methylbenzamide exhibits a higher computed lipophilicity (XLogP3) and a greater number of rotatable bonds. These differences can affect membrane permeability and molecular flexibility, which are crucial for target binding and in vivo distribution [1] .

3-Methyl Regioisomer
Cross-study context
XLogP3 3.5 vs 3.3 (est.)
Rotatable bonds 4 vs 3
May influence cell-based assay permeability and ligand flexibility.
Computational prediction; verify experimentally.
Medicinal Chemistry Pharmacokinetics SAR Analysis

Unsubstituted Parent: Molecular Weight & Lipophilicity

The addition of the para-methyl group to N-(2-ethoxyphenyl)-4-methylbenzamide results in a measurable increase in molecular weight and lipophilicity compared to the unsubstituted parent compound, N-(2-ethoxyphenyl)benzamide (CAS 21118-80-9). This structural modification is a common strategy in medicinal chemistry to modulate a compound's absorption, distribution, metabolism, and excretion (ADME) profile [1] .

Unsubstituted Parent
Class-level
+0.84 LogP
MW +14.03 g/mol
Supports differentiated ADME profile for para-methyl analog.
Computed values; experimental ADME data needed.
Medicinal Chemistry Chemical Synthesis ADME Properties

2-Methyl Regioisomer: Spatial Arrangement

N-(2-ethoxyphenyl)-4-methylbenzamide and its 2-methyl isomer (N-(2-ethoxyphenyl)-2-methylbenzamide, CAS 5357-43-7) share the same molecular formula (C16H17NO2) and molecular weight (255.31 g/mol), making them indistinguishable by common mass-based analytical methods [1] [2]. However, the distinct para- and ortho- substitution patterns result in different three-dimensional shapes and electronic surface properties, which can lead to divergent interactions with biological targets [1].

2-Methyl Isomer
Class-level
Identical mass (255.31)
Distinct spatial shape
May cause divergent target binding and LC co-elution without separation.
Differentiation requires chromatographic method validation.
Computational Chemistry Molecular Docking SAR Analysis

Applications of N-(2-ethoxyphenyl)-4-methylbenzamide


SAR Studies for Lead Optimization

This compound is most appropriately used as a specific reference point or as part of a set of regioisomers in SAR studies. Its distinct para-methyl substitution and associated physicochemical properties (XLogP3 = 3.5) provide a unique data point for understanding how this specific modification influences activity, selectivity, or ADME parameters compared to the 2-methyl and 3-methyl analogs [1].

Bioanalytical Internal Standard or Control

Due to its well-defined molecular weight (255.31 g/mol) and unique retention time likely arising from its specific substitution pattern, N-(2-ethoxyphenyl)-4-methylbenzamide may serve as a suitable internal standard or negative control in liquid chromatography-mass spectrometry (LC-MS) methods. Its differentiation from the 2-methyl isomer, which shares the same mass, would rely on chromatographic separation [1] [2].

Chemical Probe with Defined Properties

For research where a specific lipophilicity (XLogP3 = 3.5) and polar surface area (38.3 Ų) are desired, this compound can serve as a chemically tractable probe. Its computed properties place it within a range often associated with favorable oral bioavailability (Lipinski's Rule of Five), making it a relevant tool compound for studying membrane permeability or protein binding [1].

Synthetic Building Block for Benzamides

The compound can be employed as a versatile building block in organic synthesis, particularly for introducing a para-tolyl moiety via the amide linkage. Its purity, when sourced from a reputable vendor, makes it suitable for further functionalization to generate libraries of novel benzamide derivatives [1].

Application
Selection Property
Validation Focus
SAR lead optimization
Para-methyl substitution reference
Cross-regioisomer activity comparison
LC-MS method control
Chromatographic differentiation potential
Confirm separation from isobaric 2-methyl isomer
Permeability probe research
Computed property profile (LogP, TPSA)
Experimental membrane permeability
Benzamide derivative synthesis
Para-tolyl amide functionality
Purity and coupling compatibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for N-(2-ethoxyphenyl)-4-methylbenzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.